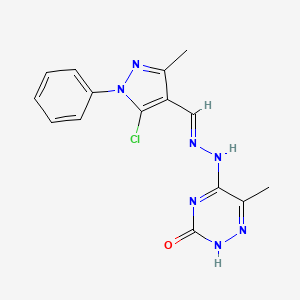
4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an ethoxyphenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group
准备方法
The synthesis of 4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 2-ethoxyphenylacetonitrile with methylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
化学反应分析
4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted pyrrolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted amines, ketones, and carboxylic acids.
科学研究应用
4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect neurotransmitter systems and other signaling pathways.
相似化合物的比较
4-(2-Ethoxyphenyl)-1-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:
2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine: This compound shares a similar ethoxyphenyl group but differs in its core structure.
N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: This compound has a similar ethoxyphenyl group but contains a thieno[3,2-d]pyrimidine core.
1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine: This compound also contains an ethoxyphenyl group but is structurally different due to the presence of a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
4-(2-ethoxyphenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-3-16-13-7-5-4-6-10(13)11-8-15(2)9-12(11)14/h4-7,11-12H,3,8-9,14H2,1-2H3 |
InChI 键 |
WSWNHOXNUBKZPQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C2CN(CC2N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


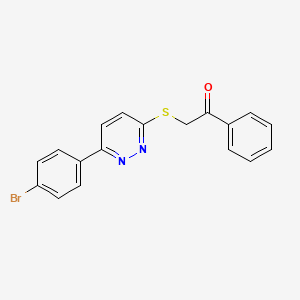
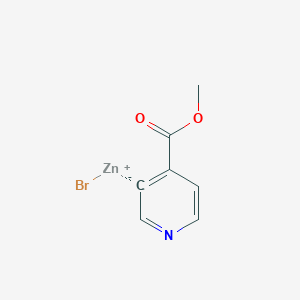
![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
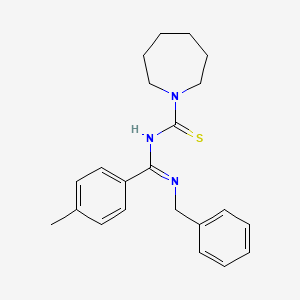
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
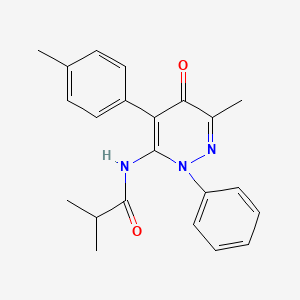
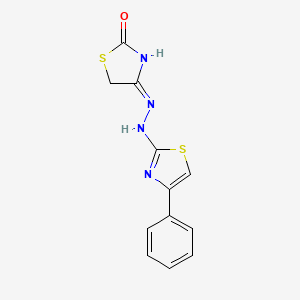
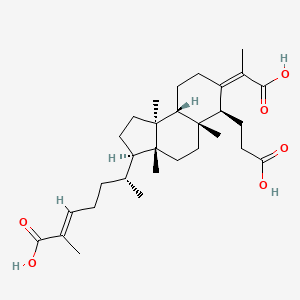
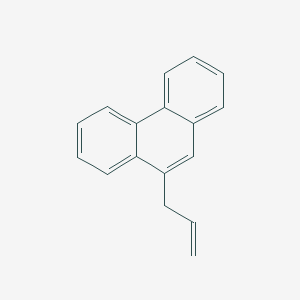

![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
